molecular formula C16H25NO2 B12102199 1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-

1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)-

Cat. No.: B12102199
M. Wt: 263.37 g/mol
InChI Key: DBMXKPOCXQNWOQ-UHFFFAOYSA-N
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Description

Lycodoline is a naturally occurring alkaloid found in various species of the Lycopodiaceae family, commonly known as clubmosses. This compound is part of the lycodine-type alkaloids, which are known for their complex structures and significant biological activities. Lycodoline has garnered interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

The synthesis of lycodoline involves several steps, starting from readily available precursors. One of the key synthetic routes includes the bioinspired diversification approach, which utilizes a common precursor, N-desmethyl-β-obscurine. This method involves oxidative carbon-carbon bond cleavage and site-selective carbon-hydrogen borylation to enable cross-coupling reactions

Chemical Reactions Analysis

Lycodoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and phenylphosphoric dichloride-pyridine for dehydration . Major products formed from these reactions include dihydrolycodoline and anhydrolycodoline. The compound’s reactivity is influenced by its unique tetracyclic structure, which includes a ketonic carbonyl group and a hydroxyl group .

Scientific Research Applications

Mechanism of Action

Lycodoline exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, lycodoline increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions where cholinergic deficits are observed, such as Alzheimer’s disease . The molecular targets and pathways involved in lycodoline’s action include the acetylcholine receptors and associated signaling pathways .

Comparison with Similar Compounds

Lycodoline is part of the lycodine-type alkaloids, which include other compounds such as lycopodine, huperzine A, and anhydrolycodoline . Compared to these similar compounds, lycodoline is unique due to its specific tetracyclic structure and the presence of both a ketonic carbonyl group and a hydroxyl group. This structural uniqueness contributes to its distinct biological activities and reactivity. Other similar compounds, such as huperzine A, also exhibit acetylcholinesterase inhibitory activity but differ in their molecular frameworks and specific biological effects .

Biological Activity

1,9-Ethanobenzo[i]quinolizin-14-one, dodecahydro-8a-hydroxy-11-methyl-, (1S,8aR,9S,11R,12aS)- is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure

The compound belongs to the quinolizidine family and features a unique bicyclic structure that contributes to its biological activity. The stereochemistry is critical in determining its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds with quinolizidine structures exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinoxaline derivatives and their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed high activity against Escherichia coli and Staphylococcus aureus, suggesting that structural modifications can enhance efficacy .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundActivity Against E. coliActivity Against S. aureus
4HighModerate
5aNo activityModerate
5cHighHigh
5dModerateModerate
7aHighHigh

Anticancer Activity

The anticancer potential of related compounds has been explored in various studies. For instance, phenylurea derivatives were synthesized and evaluated for their antiproliferative effects against HeLa and C6 cell lines. Compounds such as 3f and 3g exhibited significant activity, indicating that structural features similar to those in 1,9-Ethanobenzo[i]quinolizin can influence cancer cell viability .

Table 2: Anticancer Activity of Phenylurea Derivatives

CompoundCell Line TestedIC50 (µM)
3fHeLa15
3gC620
ControlHeLa>50

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. For instance, quinolizidine derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and apoptosis pathways in cancer cells. The presence of hydroxyl groups in the structure may enhance hydrogen bonding with target proteins, increasing binding affinity.

Case Studies

Several case studies have illustrated the pharmacological potential of quinolizidine derivatives:

  • Antimicrobial Efficacy : A study involving a series of synthesized quinoxaline derivatives revealed that modifications in the side chains significantly affected their antibacterial properties. Compounds with higher lipophilicity demonstrated better permeability through bacterial membranes .
  • Anticancer Screening : In vitro assays conducted on various cancer cell lines showed that specific structural modifications led to enhanced cytotoxicity. For example, the introduction of electron-withdrawing groups increased the potency against resistant cancer strains .

Properties

IUPAC Name

2-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-16(12,19)15(13,17)10-11/h11-13,19H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMXKPOCXQNWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(=O)C3CCCN4C3(C1)C2(CCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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